molecular formula C14H19N3 B11746398 N-benzyl-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine

N-benzyl-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine

Cat. No.: B11746398
M. Wt: 229.32 g/mol
InChI Key: CSVHAXVKGBMWDG-UHFFFAOYSA-N
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Description

N-benzyl-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This specific compound is characterized by the presence of a benzyl group, a methyl group, and an isopropyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

    Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base, such as sodium hydride or potassium carbonate.

    Methylation and isopropylation: The methyl and isopropyl groups can be introduced through alkylation reactions using methyl iodide and isopropyl bromide, respectively, in the presence of a strong base like sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the substituents, potentially leading to the formation of hydropyrazole derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrazole ring and the substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Hydropyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

N-benzyl-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-benzyl-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication or transcription.

Comparison with Similar Compounds

N-benzyl-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine can be compared with other pyrazole derivatives, such as:

    N-benzyl-4-methyl-1H-pyrazol-3-amine: Lacks the isopropyl group, which may affect its chemical reactivity and biological activity.

    N-benzyl-1-(propan-2-yl)-1H-pyrazol-3-amine: Lacks the methyl group, which can influence its physical and chemical properties.

    4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

N-benzyl-4-methyl-1-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C14H19N3/c1-11(2)17-10-12(3)14(16-17)15-9-13-7-5-4-6-8-13/h4-8,10-11H,9H2,1-3H3,(H,15,16)

InChI Key

CSVHAXVKGBMWDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC=CC=C2)C(C)C

Origin of Product

United States

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